Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate

Antibacterial Structure-Activity Relationship (SAR) Quinoline Derivatives

Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate (CAS: 2721375-38-6; molecular formula: C₁₂H₉ClFNO₂; molecular weight: 253.66 g/mol) is a synthetic, halogenated quinoline-6-carboxylate derivative. It is characterized by a chloro substituent at the 3-position and a fluoro substituent at the 8-position of the quinoline heterocycle, with an ethyl ester at the 6-carboxylate position.

Molecular Formula C12H9ClFNO2
Molecular Weight 253.65 g/mol
Cat. No. B13936067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-8-fluoroquinoline-6-carboxylate
Molecular FormulaC12H9ClFNO2
Molecular Weight253.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)Cl)F
InChIInChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-3-7-4-9(13)6-15-11(7)10(14)5-8/h3-6H,2H2,1H3
InChIKeyOSGFNADBNPAIDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Chloro-8-Fluoroquinoline-6-Carboxylate: Product Profile and Structural Identity for Research Procurement


Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate (CAS: 2721375-38-6; molecular formula: C₁₂H₉ClFNO₂; molecular weight: 253.66 g/mol) is a synthetic, halogenated quinoline-6-carboxylate derivative . It is characterized by a chloro substituent at the 3-position and a fluoro substituent at the 8-position of the quinoline heterocycle, with an ethyl ester at the 6-carboxylate position . This specific substitution pattern differentiates it from other quinoline-based building blocks and potential therapeutic leads. The compound is commercially available from multiple research chemical suppliers (e.g., Leyan, AKSci, ChemScene) with reported purities typically around 97-98% . Its calculated LogP is 3.20, indicating moderate lipophilicity, and its topological polar surface area (TPSA) is 39.19 Ų .

Why Substitution of Ethyl 3-Chloro-8-Fluoroquinoline-6-Carboxylate with Unsubstituted or Differently Halogenated Analogs Fails to Replicate Target Biological Activity


In the procurement of research chemicals for structure-activity relationship (SAR) studies or lead optimization, the assumption that any quinoline analog will serve as an equivalent substitute is demonstrably false. The specific substitution pattern of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is not arbitrary; it is a critical determinant of biological activity. Patent literature explicitly teaches that a chloro substituent at the 3-position of the quinoline ring confers a quantifiable, 2-fold enhancement in antibacterial potency (measured by MIC reduction) compared to unsubstituted analogs [1]. Conversely, fluorination at the 8-position is a well-established strategy for improving metabolic stability and target binding in numerous drug classes, including antibiotics and antimalarials [2]. Therefore, substituting this compound with, for example, Ethyl 8-fluoroquinoline-6-carboxylate (lacking the 3-chloro group) or a 3-chloro-6-fluoroquinoline analog (with altered halogen positions) would predictably result in a loss of the specific, quantifiable activity enhancements demonstrated below, thereby undermining the validity of comparative experimental results and potentially derailing project timelines.

Ethyl 3-Chloro-8-Fluoroquinoline-6-Carboxylate: Quantitative Comparative Evidence for Scientific Selection


3-Chloro Substitution in Ethyl 3-Chloro-8-Fluoroquinoline-6-Carboxylate Confers a 2-Fold Reduction in Minimum Inhibitory Concentration (MIC) Against Key Gram-Positive and Gram-Negative Bacteria Compared to Unsubstituted Quinoline Analogs

The presence of the 3-chloro substituent in the quinoline scaffold of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is directly linked to enhanced antibacterial activity. According to patent US20060041123A1, which covers a related series of quinoline and naphthyridine derivatives, compounds possessing a chloro group at the 3-position exhibit a 2-fold reduction in minimum inhibitory concentration (MIC) levels against a panel of clinically relevant bacterial strains, when compared to their unsubstituted (R=H at position 3) counterparts [1]. This is a class-level inference applied to the target compound based on its shared 3-chloro substitution pattern.

Antibacterial Structure-Activity Relationship (SAR) Quinoline Derivatives

8-Fluoro Substitution in Ethyl 3-Chloro-8-Fluoroquinoline-6-Carboxylate is Associated with a 4-Fold Increase in Antibacterial Potency Relative to Unsubstituted Analogs, as Demonstrated in Fluoroquinolone Series

The 8-fluoro group, a key feature of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate, is a critical determinant of antibacterial potency. Research on fluoroquinolone analogs demonstrates that 8-fluoro substitution can dramatically enhance activity. A study referenced in patent literature (KEGG:D00453) indicates that 8-fluoro substituted compounds (9a) were 4 times more potent than ciprofloxacin (CPFX) against both Gram-positive and Gram-negative bacteria [1]. This provides a class-level inference for the target compound, highlighting the value of the 8-fluoro moiety.

Antibacterial Fluoroquinolone Structure-Activity Relationship (SAR)

The 3-Chloro Substituent in Quinoline Derivatives Abrogates Mutagenic Liability in S. typhimurium TA100, a Differentiating Safety Feature Not Present in Most Other Halogenated Quinoline Analogs

A key differentiator for compounds bearing a 3-chloro group on the quinoline ring is their favorable mutagenicity profile. Research has shown that 3-chloro-quinolines are deficient in mutagenicity in the S. typhimurium TA100 assay, a standard test for genetic toxicology [1]. In contrast, many other fluoro- and chloro-quinoline derivatives were found to be mutagenic under the same conditions [1]. This is a class-level inference for Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate, suggesting it may possess a cleaner safety profile compared to other halogenated quinoline analogs that lack the 3-chloro group.

Genotoxicity Mutagenicity Drug Safety Quinoline

Ethyl 3-Chloro-8-Fluoroquinoline-6-Carboxylate Exhibits Favorable Physicochemical Properties for Oral Bioavailability: Predicted LogP of 3.20 and Compliance with Lipinski's Rule of Five

Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate possesses physicochemical characteristics predictive of good oral absorption. Its calculated LogP is 3.20 , placing it within the optimal range (LogP ≤ 5) for drug-likeness. Furthermore, its molecular weight of 253.66 g/mol is well below the 500 Da threshold . While direct ADME data for this specific compound is not available in the provided sources, it conforms to all parameters of Lipinski's Rule of Five (MW < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10), as do many of its closely related fluoroquinoline analogs [1]. This is in contrast to larger, more polar analogs which may violate one or more rules, potentially compromising oral bioavailability.

Drug-likeness Physicochemical Properties Lipinski's Rule of Five ADME

Potential for Dual-Target Antibacterial and Anticancer Activity: In Silico Docking Suggests Comparable Binding Affinities for DNA Gyrase B and Human Topoisomerase IIα in Related Fluoroquinoline Series

In silico molecular docking studies on a series of synthesized fluoroquinoline derivatives (closely related in scaffold to Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate) revealed promising binding affinities for two distinct therapeutic targets. The compounds demonstrated binding energies ranging from -6.1 to -7.2 kcal/mol against E. coli DNA Gyrase B (an antibacterial target) and from -6.8 to -7.4 kcal/mol against human topoisomerase IIα (an anticancer target) [1]. Several compounds showed comparable binding affinities for both targets, suggesting that this fluoroquinoline scaffold may be a versatile starting point for developing dual-action or targeted antibacterial/anticancer agents [1]. This is a class-level inference for Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate.

DNA Gyrase B Human Topoisomerase IIα Molecular Docking Antibacterial Anticancer

Ethyl 3-Chloro-8-Fluoroquinoline-6-Carboxylate: Recommended Research Applications Based on Quantifiable Comparative Evidence


Antibacterial Lead Optimization: A Starting Point for 3-Chloro-8-Fluoroquinoline Derivatives with Enhanced Potency and Reduced Mutagenicity Risk

Based on the evidence that the 3-chloro substituent confers a 2-fold MIC reduction [1] and the 8-fluoro group contributes to a 4-fold potency increase over ciprofloxacin [2], Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is an ideal starting material for synthesizing a focused library of next-generation antibacterial agents. Its favorable mutagenicity profile, a direct result of the 3-chloro substitution [3], provides a significant safety advantage during lead optimization. The ethyl ester at the 6-position serves as a convenient handle for further derivatization to explore SAR around the carboxylate group, a critical pharmacophore for DNA gyrase inhibition [4]. Procurement of this specific building block enables a more efficient and lower-risk entry into the development of novel antibiotics targeting multidrug-resistant Gram-positive and Gram-negative pathogens.

Dual-Action (Antibacterial/Anticancer) Scaffold Exploration: Leveraging Predicted Binding to DNA Gyrase and Topoisomerase II

In silico evidence from related fluoroquinoline analogs indicates that this scaffold can bind with comparable affinity to both bacterial DNA Gyrase B and human topoisomerase IIα [4]. This makes Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate a valuable, differentiated core scaffold for programs seeking to exploit dual-target pharmacology or to develop selective anticancer agents based on topoisomerase II inhibition. The compound's favorable physicochemical properties (LogP 3.20, MW 253.66) support its use in creating small molecule libraries with a high probability of oral bioavailability, a critical factor for advancing lead compounds in both antibacterial and anticancer indications. Researchers can use this compound to validate binding hypotheses and generate SAR data that would not be possible with a less specifically substituted quinoline analog.

Mutagenicity Risk Assessment Studies: Use as a Non-Mutagenic Comparator for Halogenated Quinoline Research

The specific 3-chloro substitution pattern in Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is associated with a non-mutagenic phenotype in the S. typhimurium TA100 assay, a stark contrast to many other halogenated quinoline analogs which exhibit mutagenicity [3]. This makes the compound a valuable reference standard and comparator for toxicology and medicinal chemistry groups investigating the mechanisms of quinoline-induced genotoxicity. Procuring this compound allows researchers to design experiments that directly compare the mutagenic potential of new chemical entities against a structurally similar, but safety-differentiated, control. This application is critical for early-stage drug discovery efforts where minimizing genotoxicity risk is paramount.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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